molecular formula C20H22ClFN2O5S B2895168 2-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-6-fluorobenzamide CAS No. 922120-54-5

2-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-6-fluorobenzamide

Cat. No. B2895168
CAS RN: 922120-54-5
M. Wt: 456.91
InChI Key: HCXTUYSFBUAKMJ-UHFFFAOYSA-N
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Description

“2-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-6-fluorobenzamide” is a neutral, non-prodrug thrombin inhibitor . It has been optimized for good oral pharmacokinetics .


Synthesis Analysis

The compound was designed using a holistic analysis of all available internal data . The design process relied on protein structure knowledge to address potency and identified a small window of favorable physicochemical properties to balance absorption and metabolic stability . The compound series was optimized to a highly potent, neutral, non-prodrug thrombin inhibitor by designing, synthesizing, and testing derivatives .


Molecular Structure Analysis

The molecular structure of this compound was designed based on protein structure knowledge . The design process identified a small window of favorable physicochemical properties to balance absorption and metabolic stability .


Chemical Reactions Analysis

The compound was synthesized and tested as part of the optimization process . The synthesis process was designed to create a highly potent, neutral, non-prodrug thrombin inhibitor .

Scientific Research Applications

Development and Synthesis

A significant application of derivatives similar to 2-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-6-fluorobenzamide is in the development of novel synthetic routes for pharmaceutical compounds. For instance, studies have focused on creating practical and scalable synthetic methods for compounds like YM758 monophosphate, which is a potent If current channel inhibitor. These efforts aim to improve the efficiency and yield of the synthesis processes while minimizing the use of hazardous solvents and unstable intermediates (Yoshida et al., 2014).

Pharmacokinetics and Metabolism

Another research area involves understanding the pharmacokinetics and metabolism of compounds with a structure similar to the one mentioned. For example, studies have identified human metabolites of YM758, a novel inhibitor of the If channel, which is crucial for treating conditions like stable angina and atrial fibrillation. These studies delve into the metabolic pathways, identifying major metabolites in human urine, plasma, and feces, and exploring the transporter-mediated renal and hepatic excretion of these metabolites (Umehara et al., 2009).

Imaging and Diagnostic Applications

Derivatives have also been evaluated as potential ligands for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). This research is pivotal in cancer diagnostics, offering insights into the receptor status of tumors, which can guide therapeutic decisions. Studies have synthesized and assessed fluorine-containing benzamide analogs, demonstrating high tumor uptake and favorable tumor/normal tissue ratios in animal models (Tu et al., 2007).

Drug Efficacy and Safety

Research on compounds like this compound extends to evaluating drug efficacy and safety profiles. Investigations into long-term retention and the effects of metabolites on specific organs, such as the eyeball and thoracic aorta in animal models, are critical for assessing potential side effects and therapeutic windows (Umehara et al., 2009).

Mechanism of Action

The compound acts as a thrombin inhibitor . Thrombin (or blood coagulation factor IIa) is a key target in the blood coagulation cascade .

Future Directions

The compound, BAY1217224, has reached first clinical trials, which have confirmed the desired pharmacokinetic properties . This represents a significant step forward in the development of oral thrombin inhibitors .

properties

IUPAC Name

2-chloro-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O5S/c1-28-17-10-13-6-8-24(12-14(13)11-18(17)29-2)30(26,27)9-7-23-20(25)19-15(21)4-3-5-16(19)22/h3-5,10-11H,6-9,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXTUYSFBUAKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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